2-[(E)-prop-1-enoxy]pyridine
Description
2-[(E)-prop-1-enoxy]pyridine is a pyridine derivative featuring an (E)-configured propenoxy substituent at the 2-position. The E-stereochemistry of the allyl ether group introduces distinct geometric and electronic properties, influencing its reactivity, stability, and interactions in chemical or biological systems.
Properties
CAS No. |
179938-97-7 |
|---|---|
Molecular Formula |
C8H9NO |
Molecular Weight |
135.166 |
IUPAC Name |
2-[(E)-prop-1-enoxy]pyridine |
InChI |
InChI=1S/C8H9NO/c1-2-7-10-8-5-3-4-6-9-8/h2-7H,1H3/b7-2+ |
InChI Key |
HSQIUNHYZOLOCX-FARCUNLSSA-N |
SMILES |
CC=COC1=CC=CC=N1 |
Synonyms |
Pyridine, 2-(1-propenyloxy)-, (E)- (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-prop-1-enoxy]pyridine typically involves the reaction of pyridine with propenyl halides under basic conditions. One common method is the reaction of pyridine with 1-bromo-1-propene in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-prop-1-enoxy]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Pyridine amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(E)-prop-1-enoxy]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(E)-prop-1-enoxy]pyridine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Substituent Effects on Pyridine Derivatives
Pyridine derivatives with alkoxy or alkenyl substituents are widely studied for their applications in agrochemicals, pharmaceuticals, and materials science. Below is a comparative analysis of key compounds:
Key Observations :
- Substituent Size: Bulky groups (e.g., phenoxyphenoxy in pyriproxyfen) improve receptor binding in pesticides but may reduce volatility, whereas smaller groups like prop-1-enoxy could enhance bioavailability .
Physical and Chemical Properties
| Property | This compound | 2-(Chloromethyl)pyridine | Pyriproxyfen |
|---|---|---|---|
| Molecular Weight | ~137.14 g/mol | 164.03 g/mol | 321.35 g/mol |
| Polarity | Moderate (due to ether oxygen) | High (polar C-Cl bond) | Low (hydrophobic aromatic groups) |
| Stability | Air-sensitive (allyl ether) | Hygroscopic | Stable under ambient conditions |
Notable Trends:
- The E-configuration in this compound may lower melting points compared to saturated alkoxy analogs due to reduced crystallinity .
- Pyriproxyfen’s aromatic substituents contribute to its persistence in environmental matrices, whereas smaller alkenyl groups may degrade faster .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
